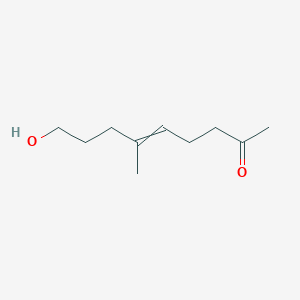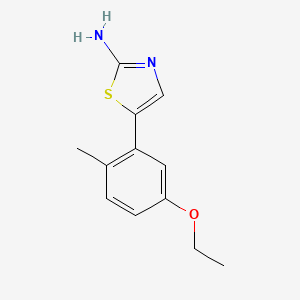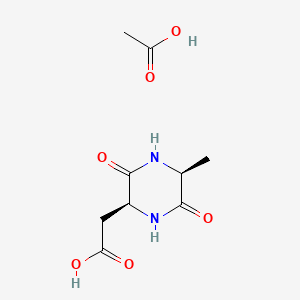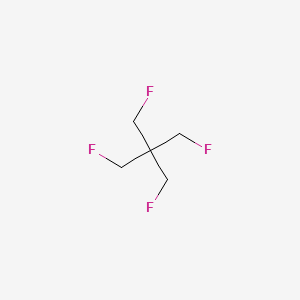
2,2-Bis(fluoromethyl)-1,3-difluoropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(fluoromethyl)-1,3-difluoropropane is an organic compound characterized by the presence of fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(fluoromethyl)-1,3-difluoropropane typically involves the fluorination of precursor compounds. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under controlled conditions to introduce the fluorine atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques. These methods include the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the stability of the compound and prevent unwanted side reactions.
化学反应分析
Types of Reactions
2,2-Bis(fluoromethyl)-1,3-difluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions can be used to modify the fluorine content or introduce other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated organic compounds.
科学研究应用
2,2-Bis(fluoromethyl)-1,3-difluoropropane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its thermal stability and resistance to chemical degradation
作用机制
The mechanism by which 2,2-Bis(fluoromethyl)-1,3-difluoropropane exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes or the inhibition of specific biochemical pathways.
相似化合物的比较
Similar Compounds
2,2-Bis(trifluoromethyl)benzidine: Another fluorinated compound with similar stability and reactivity.
Bis(2,2,2-trifluoroethyl) phosphonate: Used in similar applications due to its fluorinated structure
Uniqueness
2,2-Bis(fluoromethyl)-1,3-difluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its high thermal stability and resistance to oxidation make it particularly valuable in applications requiring durable and stable materials.
属性
CAS 编号 |
338-23-8 |
|---|---|
分子式 |
C5H8F4 |
分子量 |
144.11 g/mol |
IUPAC 名称 |
1,3-difluoro-2,2-bis(fluoromethyl)propane |
InChI |
InChI=1S/C5H8F4/c6-1-5(2-7,3-8)4-9/h1-4H2 |
InChI 键 |
ACBHFORVXDMTHO-UHFFFAOYSA-N |
规范 SMILES |
C(C(CF)(CF)CF)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)

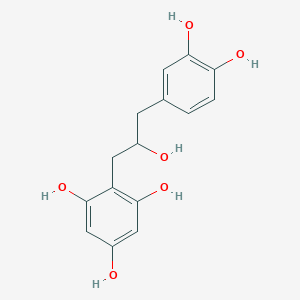
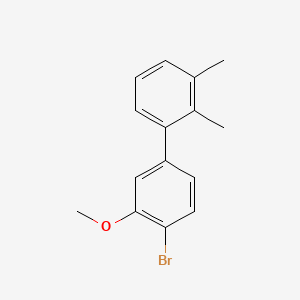
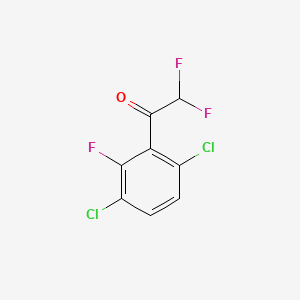
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
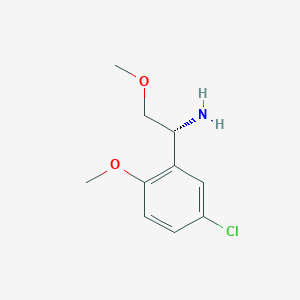
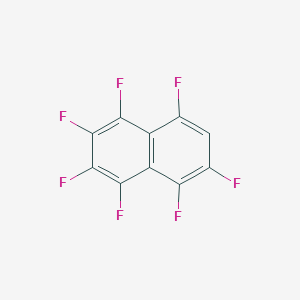
![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)

